n'-Benzoyl-2-methylbenzohydrazide

Description

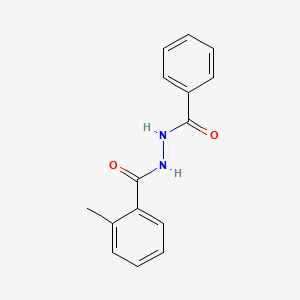

Structure

3D Structure

Properties

IUPAC Name |

N'-benzoyl-2-methylbenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-11-7-5-6-10-13(11)15(19)17-16-14(18)12-8-3-2-4-9-12/h2-10H,1H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGBSIZCMXZBSKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NNC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30293226 | |

| Record name | n'-benzoyl-2-methylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65349-09-9 | |

| Record name | NSC87965 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87965 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n'-benzoyl-2-methylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30293226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzoyl-2-(2-methylbenzoyl)hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to n'-Benzoyl-2-methylbenzohydrazide: Core Properties and Broader Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

n'-Benzoyl-2-methylbenzohydrazide, a member of the benzohydrazide class of organic compounds, presents a scaffold of interest for potential applications in medicinal chemistry and materials science. This technical guide consolidates the currently available fundamental properties of this compound. Due to a notable scarcity of specific experimental data in peer-reviewed literature for this particular derivative, this document also provides a broader context by including established experimental protocols and properties of closely related benzohydrazide analogues. This approach aims to offer a foundational understanding and a predictive framework for researchers investigating this and similar chemical entities.

Core Properties of this compound

While extensive experimental data for this compound is limited, its fundamental chemical identity and computed physicochemical properties have been established.

Chemical Identity

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 65349-09-9 | [1] |

| Molecular Formula | C₁₅H₁₄N₂O₂ | [1] |

| Molecular Weight | 254.28 g/mol | [1] |

| Canonical SMILES | CC1=CC=CC=C1C(=O)NNC(=O)C2=CC=CC=C2 | [1] |

| InChI Key | VGBSIZCMXZBSKT-UHFFFAOYSA-N | [1] |

| Synonyms | 1-Benzoyl-2-(2-methylbenzoyl)hydrazine, 2-Methyl-N'-(phenylcarbonyl)benzohydrazide | [1] |

Computed Physicochemical Properties

The following table summarizes computed properties which are algorithmically estimated and provide a preliminary assessment of the molecule's behavior.

| Property | Value | Reference |

| Topological Polar Surface Area | 58.2 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Complexity | 324 | [1] |

| XLogP3-AA | 2.1 |

Note: Experimental validation of these computed properties is not currently available in the public domain.

Synthesis of Benzohydrazide Derivatives: A General Overview

General Synthetic Workflow

The synthesis of this compound would likely proceed via the reaction of benzohydrazide with 2-methylbenzoyl chloride or the reaction of 2-methylbenzohydrazide with benzoyl chloride. A generalized workflow for such a synthesis is depicted below.

Caption: Generalized workflow for the synthesis of this compound.

Example Experimental Protocol for a Related Benzohydrazide

The following is an illustrative protocol for the synthesis of a related compound, 2-hydroxy-N′-(4-fluorobenzoyl)benzohydrazide, which can serve as a methodological reference.

Synthesis of Salicylhydrazide:

-

20 mmol of methyl salicylate is mixed with 80 mmol of hydrazine hydrate (80%).

-

The mixture is irradiated in a microwave at 360 W for 3 minutes, with reaction completion monitored by TLC.

-

The resulting mixture is washed with distilled water.

-

The separated solid is collected by filtration and recrystallized with 96% ethanol to yield salicylhydrazide.

Acylation to form 2-hydroxy-N′-(4-fluorobenzoyl)benzohydrazide:

-

Salicylhydrazide is acylated with 4-fluorobenzoyl chloride.

-

To prevent the formation of disubstituted hydrazine, the reaction temperature is maintained at 0–5 °C.

-

The reaction is carried out in a suitable organic solvent.

-

After approximately 30 minutes, a standard work-up procedure is performed to isolate the final product.

Biological Activity of Benzohydrazide Derivatives

While no specific biological activity has been reported for this compound, the broader class of benzohydrazides has been extensively studied and shown to exhibit a wide range of biological effects. These findings suggest potential avenues of investigation for the title compound.

Reported Activities of Benzohydrazide Analogues:

-

Antimicrobial Activity: Many benzohydrazide derivatives have demonstrated activity against various bacterial and fungal strains. For instance, certain amino acid- (N'-benzoyl) hydrazide derivatives have shown activity comparable to ampicillin against S. aureus and E. coli.

-

Antitubercular Activity: The hydrazide moiety is a key pharmacophore in several antitubercular drugs. Novel benzohydrazide derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis.

-

Anticancer Activity: Various substituted benzohydrazides have been screened for their in-vitro cytotoxicity against human cancer cell lines, with some compounds showing significant inhibitory activities. For example, N-phenyl-(2,4-dihydroxypyrimidine-5-sulfonamido)benzoyl hydrazide derivatives have been investigated as thymidylate synthase inhibitors with anti-proliferative effects on several cancer cell lines.[2]

-

Enzyme Inhibition: Some benzohydrazide derivatives have been identified as inhibitors of enzymes such as enoyl ACP reductase and dihydrofolate reductase (DHFR), which are crucial targets in antimicrobial drug discovery.[3]

-

Antioxidant Activity: Certain benzohydrazide-hydrazone derivatives have been evaluated for their antioxidant properties through assays such as DPPH and ABTS radical scavenging.[4]

Given the diverse biological roles of related compounds, it is plausible that this compound could exhibit similar activities. However, this requires empirical validation.

Signaling Pathways and Mechanisms of Action: A Look at Related Compounds

Specific signaling pathways affected by this compound have not been elucidated. However, studies on related benzamide compounds offer insights into potential mechanisms. For example, N-benzoyl-2-hydroxybenzamides have been shown to disrupt a unique secretory pathway in the parasite Toxoplasma gondii. This action is mediated by adaptin-3β, a protein within the secretory protein complex, and leads to alterations in various organelles of the parasite.

Below is a conceptual diagram illustrating a hypothetical mechanism of action based on the findings for related compounds, where a benzohydrazide derivative inhibits a key enzyme.

Caption: Hypothetical inhibition of a key metabolic enzyme by a benzohydrazide derivative.

Conclusion and Future Directions

This compound is a compound for which basic chemical identifiers and computed properties are known. However, there is a significant gap in the scientific literature regarding its experimental characterization and biological evaluation. The rich and diverse biological activities of the broader benzohydrazide family, including antimicrobial, anticancer, and enzyme inhibitory effects, strongly suggest that this compound is a candidate worthy of further investigation.

Future research should focus on:

-

Definitive Synthesis and Characterization: A detailed, reproducible synthesis protocol followed by comprehensive spectroscopic characterization (NMR, IR, Mass Spectrometry) and determination of fundamental physical properties (melting point, solubility).

-

Broad Biological Screening: Evaluation of its activity in a panel of assays, including antimicrobial, anticancer, and antioxidant screens, to identify potential therapeutic applications.

-

Mechanistic Studies: Upon identification of significant biological activity, further studies to elucidate the mechanism of action and identify the molecular targets and signaling pathways involved.

This technical guide serves as a starting point for researchers, providing the known information and highlighting the areas where further research is critically needed to unlock the potential of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. Design, synthesis and biological evaluation of N-phenyl-(2,4-dihydroxypyrimidine-5-sulfonamido)benzoyl hydrazide derivatives as thymidylate synthase (TS) inhibitors and as potential antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

In-depth Technical Guide: a-Benzoyl-2-methylbenzohydrazide

An Examination of the Core Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide aims to provide a comprehensive overview of the mechanism of action for the compound a-Benzoyl-2-methylbenzohydrazide. A thorough investigation of publicly available scientific literature and databases was conducted to collate and present its biological activity, signaling pathways, and associated experimental data.

Despite extensive searches for "a-Benzoyl-2-methylbenzohydrazide" and its chemical synonyms such as "N'-benzoyl-2-methylbenzohydrazide" and "1-Benzoyl-2-(2-toluoyl)hydrazine," no specific studies detailing its mechanism of action, biological targets, or involvement in signaling pathways could be identified. The available information is limited to its chemical structure and basic identifiers.

While direct information is lacking for the specified compound, this guide will briefly touch upon the known biological activities of the broader benzohydrazide class of compounds to provide a contextual framework for potential areas of future investigation.

Introduction to a-Benzoyl-2-methylbenzohydrazide

a-Benzoyl-2-methylbenzohydrazide is a chemical entity with the molecular formula C₁₅H₁₄N₂O₂. Its structure features a benzoyl group and a 2-methylbenzoyl group linked by a hydrazide bridge.

Chemical Structure:

The Biological Activity Spectrum of a-Benzoyl-2-methylbenzohydrazide: A Predictive Overview Based on Analogous Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzohydrazides are a versatile class of organic compounds characterized by a benzoic acid hydrazide scaffold. This structural motif has been extensively explored in medicinal and agricultural chemistry, leading to the discovery of numerous derivatives with a wide range of biological activities. These activities include antimicrobial, anticancer, and insecticidal properties. a-Benzoyl-2-methylbenzohydrazide, a member of the dibenzoylhydrazine subclass, possesses the core structural features that suggest it may exhibit a similar spectrum of biological activities. This guide synthesizes the available data on analogous compounds to build a predictive biological activity profile for a-Benzoyl-2-methylbenzohydrazide.

Predicted Biological Activities

Based on structure-activity relationships established for the benzohydrazide class, a-Benzoyl-2-methylbenzohydrazide is predicted to have potential activities in the following areas:

-

Insecticidal Activity: Dibenzoylhydrazine derivatives are well-known as insect growth regulators that function as ecdysone receptor agonists, inducing a premature and lethal molt in insects.

-

Antimicrobial Activity: The hydrazide moiety is a common feature in many antimicrobial agents. Benzohydrazide derivatives have shown activity against a range of bacteria and fungi.

-

Antitumor Activity: Several benzohydrazide derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, often through mechanisms involving apoptosis induction or enzyme inhibition.

Quantitative Data from Structurally Related Compounds

The following tables summarize quantitative biological activity data for various benzohydrazide derivatives, providing a comparative basis for predicting the potential efficacy of a-Benzoyl-2-methylbenzohydrazide.

Table 1: Insecticidal Activity of Dibenzoylhydrazine Analogs

| Compound | Target Species | Bioassay | Activity (LC50) | Reference |

| N'-tert-butyl-N'-(3,5-dimethylbenzoyl)-5-methyl-6-chromanecarbohydrazide | Spodoptera litura | Larval diet feeding | 0.89 mg/L | [1] |

| Chromafenozide | Spodoptera litura | Larval diet feeding | High | [2] |

| KU-106 (experimental DBH) | Anopheles gambiae | Larval toxicity test | 760 nM |

Table 2: Antimicrobial Activity of Benzohydrazide Derivatives

| Compound | Target Organism | Bioassay | Activity (MIC/IZ) | Reference |

| Substituted Benzylidene Benzohydrazides (Compounds 3, 15, 18) | Various microorganisms | In vitro antimicrobial potential | pMICam = 1.62 µM/ml | [3] |

| N′-(substituted)-4-(butan-2-lideneamino) benzohydrazides (Compound 6) | Candida albicans | In vitro antifungal potential | pMICca = 2.07 µM/ml | [3] |

| Pyrazole-Benzohydrazide Derivatives (6b, 6c, 6d) | Various bacteria and fungi | In vitro antimicrobial activity | Not specified | [1] |

Table 3: Antitumor Activity of Benzohydrazide Derivatives

| Compound | Cell Line | Bioassay | Activity (IC50) | Reference |

| Benzohydrazide Derivative (Compound 20) | HCT116 and MCF7 | In vitro cytotoxicity | 19 and 18 µg/cm³ | [3] |

| Benzohydrazide-Dihydropyrazole Derivative (H20) | A549, MCF-7, HeLa, HepG2 | Antiproliferative MTT assay | 0.46, 0.29, 0.15, 0.21 µM | [4][5] |

| Benzimidazole Acylhydrazone (5m) | A549 | MTT Assay | 7.19 µM |

Experimental Protocols

The following are generalized experimental protocols commonly used to evaluate the biological activities of benzohydrazide derivatives. These methodologies would be applicable for testing a-Benzoyl-2-methylbenzohydrazide.

Insecticidal Activity Bioassay (Larval Feeding)

-

Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., acetone) and then diluted to various concentrations.

-

Diet Preparation: The compound solutions are incorporated into an artificial insect diet. A control diet contains only the solvent.

-

Insect Rearing: Larvae of the target insect species (e.g., Spodoptera litura) are reared under controlled conditions.

-

Exposure: A set number of larvae are placed on the treated diet and the control diet.

-

Observation: Mortality and developmental effects (e.g., premature molting) are recorded at regular intervals.

-

Data Analysis: The lethal concentration 50 (LC50), the concentration that causes 50% mortality, is calculated using probit analysis.

Antimicrobial Activity Assay (Broth Microdilution)

-

Inoculum Preparation: A standardized suspension of the target microorganism (bacteria or fungi) is prepared.

-

Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth medium.

-

Inoculation: Each well is inoculated with the microbial suspension. Positive (microbe only) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions for the specific microorganism.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Antitumor Activity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines are cultured in a suitable medium and seeded into 96-well plates.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration that reduces cell viability by 50%, is calculated from the dose-response curve.

Visualizations

General Synthesis of Benzohydrazide Derivatives

Caption: General synthetic routes to benzohydrazide derivatives.

Predicted Mechanism of Insecticidal Activity

Caption: Predicted mechanism of action for insecticidal activity.

Structure-Activity Relationship (SAR) Logic

Caption: General structure-activity relationship logic for benzohydrazides.

Conclusion

While direct experimental evidence for the biological activity of a-Benzoyl-2-methylbenzohydrazide is currently lacking, the extensive research on its structural analogs provides a strong basis for predicting its potential bioactivities. The presence of the dibenzoylhydrazine core strongly suggests potential as an insecticidal agent acting as an ecdysone receptor agonist. Furthermore, the broader benzohydrazide class is associated with antimicrobial and antitumor properties. The data and methodologies presented in this guide are intended to serve as a valuable resource for initiating and directing future research into the biological activity spectrum of a-Benzoyl-2-methylbenzohydrazide, a compound that warrants further investigation for its potential applications in agriculture and medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide: Part 3. Modification of N-tert-butylhydrazine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

N'-Benzoyl-2-methylbenzohydrazide: A Technical Guide to its Synthesis, History, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

N'-Benzoyl-2-methylbenzohydrazide is a member of the benzohydrazide class of compounds, a versatile scaffold that has garnered significant attention in medicinal chemistry due to its wide range of biological activities. This technical guide provides a comprehensive overview of the discovery and history of benzohydrazides as a chemical class, detailed methodologies for their synthesis, and a summary of their known biological activities, with a focus on providing a foundational understanding for researchers. While specific data on this compound is limited in publicly available literature, this guide extrapolates from closely related analogues to provide a robust framework for future research and development.

Introduction: The Emergence of Benzohydrazides

The journey of benzohydrazides in medicinal chemistry is intrinsically linked to the development of hydrazide-containing drugs. A pivotal moment in this history was the discovery of isoniazid (isonicotinic acid hydrazide) in the early 1950s as a highly effective treatment for tuberculosis. This discovery sparked a wave of research into the therapeutic potential of hydrazide derivatives, including benzohydrazides.

Researchers quickly recognized that the benzohydrazide moiety could serve as a key pharmacophore, a structural unit responsible for a compound's biological activity.[1] This has led to the synthesis and investigation of a vast library of benzohydrazide derivatives, revealing a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and insecticidal properties.[2][3] The structural versatility of the benzohydrazide scaffold allows for systematic modifications to fine-tune its pharmacological properties, making it a continuing area of interest in drug discovery.[4]

Synthesis of this compound and its Analogues

The synthesis of this compound and other N',N-diacylhydrazines typically follows a straightforward and well-established chemical pathway. The most common approach involves the acylation of a substituted benzohydrazide with a suitable acylating agent, such as a benzoyl chloride.

General Experimental Protocol

A representative experimental protocol for the synthesis of this compound is detailed below. This protocol is based on general methods for the synthesis of analogous benzohydrazide derivatives.

Step 1: Synthesis of 2-Methylbenzohydrazide

The precursor, 2-methylbenzohydrazide, can be synthesized from methyl 2-methylbenzoate and hydrazine hydrate.

-

Reaction: Methyl 2-methylbenzoate is refluxed with an excess of hydrazine hydrate in a suitable solvent, typically ethanol.

-

Procedure:

-

Dissolve methyl 2-methylbenzoate (1 equivalent) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (3-5 equivalents) to the solution.

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum to yield 2-methylbenzohydrazide.

-

Step 2: Synthesis of this compound

-

Reaction: 2-Methylbenzohydrazide is acylated with benzoyl chloride in the presence of a base to neutralize the HCl byproduct.

-

Procedure:

-

Suspend 2-methylbenzohydrazide (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.

-

Add a base, such as triethylamine or pyridine (1.1 equivalents), to the suspension.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add benzoyl chloride (1 equivalent) dropwise to the cooled mixture with constant stirring.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain this compound.

-

Synthesis Workflow Diagram

Caption: General workflow for the two-step synthesis of this compound.

Biological Activities of Benzohydrazide Derivatives

While specific biological data for this compound is not extensively reported, the broader class of benzohydrazide derivatives has been shown to exhibit a remarkable range of biological activities. The following table summarizes some of the key findings for structurally related compounds.

| Compound Class | Biological Activity | Quantitative Data (Example) | Reference |

| N'-substituted benzohydrazides | Antibacterial | MIC against S. aureus and E. coli comparable to ampicillin for some derivatives. | [5] |

| N'-benzylidene benzohydrazides | Antioxidant | IC50 values for DPPH radical scavenging ranging from 0.13 to 22.87 mg/L. | [6] |

| N'-benzoyl-N-(tert-butyl)benzohydrazide analogues | Insecticidal | LC50 = 0.89 mg/L against Spodoptera litura for a highly active analogue. | [7][8] |

| Aryl Benzoyl Hydrazides | Antiviral (Influenza A) | Inhibition of RNA-dependent RNA polymerase (RdRp). | [9] |

| N-benzoyl-2-hydroxybenzamides | Anti-parasitic (T. gondii) | Low nanomolar efficacy in vitro. | [10] |

| Nickel(II) complex of N′-(4-methoxybenzylidene)benzohydrazide | Antimicrobial | MIC of 62.5 μg/mL against S. pyogenes. | [11] |

Note: MIC = Minimum Inhibitory Concentration; IC50 = Half-maximal Inhibitory Concentration; LC50 = Lethal Concentration, 50%.

Mechanism of Action: Insights from Related Compounds

The precise mechanism of action for this compound has not been elucidated. However, studies on related benzohydrazide derivatives offer potential insights into their modes of action.

For instance, certain aryl benzoyl hydrazide derivatives have been found to inhibit the RNA-dependent RNA polymerase (RdRp) of the influenza A virus, thereby preventing viral replication.[9] In the case of the anti-parasitic N-benzoyl-2-hydroxybenzamides, their activity is linked to the disruption of the parasite's unique secretory pathway, which is essential for its survival and pathogenesis.[10] This disruption affects the trafficking of proteins to key organelles within the parasite.

Disruption of Parasite Secretory Pathway by N-benzoyl-2-hydroxybenzamides

Caption: Proposed mechanism of action for N-benzoyl-2-hydroxybenzamides against T. gondii.

Conclusion and Future Directions

This compound belongs to the promising class of benzohydrazide compounds. While specific research on this particular molecule is limited, the extensive body of work on its analogues demonstrates the significant potential of this chemical scaffold in drug discovery. The synthetic accessibility and the broad spectrum of biological activities make benzohydrazides a fertile ground for further investigation.

Future research should focus on:

-

The definitive synthesis and characterization of this compound.

-

Screening for a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.

-

Elucidation of its specific mechanism of action to identify its molecular targets.

-

Structure-activity relationship (SAR) studies to optimize its potency and selectivity.

This technical guide serves as a foundational resource to stimulate and guide future research into this compound and the broader class of benzohydrazide derivatives, with the ultimate goal of developing novel therapeutic agents.

References

- 1. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. academicjournals.org [academicjournals.org]

- 7. Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide: Part 2. Introduction of substituents on the benzene rings of the benzoheterocycle moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Novel N-benzoyl-2-hydroxybenzamide disrupts unique parasite secretory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Structure and Bonding of a-Benzoyl-2-methylbenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical structure and bonding of a-Benzoyl-2-methylbenzohydrazide (CAS No: 65349-09-9).[1] While a definitive crystal structure for this specific molecule is not publicly available, this document synthesizes data from closely related benzohydrazide derivatives to offer a robust understanding of its molecular geometry, bonding characteristics, and spectroscopic signatures. This guide is intended to support research, drug discovery, and development activities where a-Benzoyl-2-methylbenzohydrazide or similar scaffolds are of interest.

Chemical Identity

a-Benzoyl-2-methylbenzohydrazide, also known by its IUPAC name N'-benzoyl-2-methylbenzohydrazide, is a disubstituted hydrazine derivative.[1] It possesses a molecular formula of C15H14N2O2 and a molecular weight of 254.28 g/mol .[1] The molecule features two benzoyl groups attached to a hydrazine linker, with one of the phenyl rings substituted with a methyl group at the ortho position.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 65349-09-9 |

| Molecular Formula | C15H14N2O2 |

| Molecular Weight | 254.28 g/mol |

| Canonical SMILES | CC1=CC=CC=C1C(=O)NNC(=O)C2=CC=CC=C2 |

| InChI | InChI=1S/C15H14N2O2/c1-11-7-5-6-10-13(11)15(19)17-16-14(18)12-8-3-2-4-9-12/h2-10H,1H3,(H,16,18)(H,17,19) |

Chemical Structure and Bonding

The chemical structure of a-Benzoyl-2-methylbenzohydrazide is characterized by two planar phenyl rings and a central hydrazide moiety. The presence of the methyl group on one of the phenyl rings introduces some steric hindrance that can influence the overall conformation. The bonding within the molecule is primarily covalent, with significant delocalization of electrons across the amide functionalities.

Molecular Geometry

While the precise crystal structure of a-Benzoyl-2-methylbenzohydrazide is not available, analysis of related benzohydrazide structures reveals key geometric features. The core hydrazide linkage (-C(=O)NHNHC(=O)-) typically adopts a relatively planar conformation to maximize π-orbital overlap. The two phenyl rings are generally not coplanar with each other or with the central hydrazide plane.

Based on crystallographic data of similar compounds, the dihedral angle between the two phenyl rings is expected to be in the range of 10-20°. This twisted conformation is a result of a balance between conjugative effects, which favor planarity, and steric repulsion between the ortho-hydrogens of the phenyl rings and the substituents on the hydrazide nitrogen atoms.

Bond Lengths, Bond Angles, and Dihedral Angles

The following table summarizes expected bond lengths, bond angles, and dihedral angles for a-Benzoyl-2-methylbenzohydrazide based on data from analogous structures found in the literature. These values provide a quantitative description of the molecule's geometry.

| Parameter | Atoms Involved | Expected Value |

| Bond Length (Å) | C=O | 1.22 - 1.25 |

| C-N (amide) | 1.33 - 1.36 | |

| N-N | 1.39 - 1.42 | |

| C-C (aromatic) | 1.38 - 1.41 | |

| C-CH3 | 1.50 - 1.53 | |

| Bond Angle (°) | O=C-N | 120 - 124 |

| C-N-N | 118 - 122 | |

| C-N-H | 118 - 121 | |

| C-C-C (aromatic) | 118 - 121 | |

| Dihedral Angle (°) | C(phenyl)-C(=O)-N-N | 170 - 180 (transoid) |

| Phenyl Ring 1 - Phenyl Ring 2 | 10 - 20 |

Intermolecular Interactions

In the solid state, benzohydrazide derivatives are known to form extensive networks of intermolecular interactions. The primary interactions are hydrogen bonds, where the N-H groups act as donors and the carbonyl oxygen atoms act as acceptors. These N-H···O hydrogen bonds are crucial in stabilizing the crystal packing.[2][3]

Additionally, π-π stacking interactions between the aromatic phenyl rings can further contribute to the stability of the supramolecular assembly.[2] The presence of the methyl group in a-Benzoyl-2-methylbenzohydrazide may influence the nature and geometry of these stacking interactions.

Caption: Key intermolecular interactions in benzohydrazide crystal structures.

Spectroscopic Properties

Spectroscopic techniques are essential for the characterization of a-Benzoyl-2-methylbenzohydrazide.

Infrared (IR) Spectroscopy

The IR spectrum of a-Benzoyl-2-methylbenzohydrazide is expected to show characteristic absorption bands for its functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3200 - 3300 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (methyl) | Stretching | 2850 - 2960 |

| C=O (amide I) | Stretching | 1640 - 1680 |

| N-H (amide II) | Bending | 1520 - 1570 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of a-Benzoyl-2-methylbenzohydrazide.

¹H NMR:

-

N-H protons: A broad singlet in the region of 9.0 - 11.0 ppm.

-

Aromatic protons: A complex multiplet pattern between 7.0 and 8.0 ppm.

-

Methyl protons: A singlet around 2.3 - 2.5 ppm.

¹³C NMR:

-

Carbonyl carbons: Resonances in the range of 165 - 175 ppm.

-

Aromatic carbons: Multiple signals between 125 and 140 ppm.

-

Methyl carbon: A signal at approximately 20 - 25 ppm.

Experimental Protocols

The synthesis of a-Benzoyl-2-methylbenzohydrazide can be achieved through standard organic chemistry procedures.

Synthesis of a-Benzoyl-2-methylbenzohydrazide

This protocol describes a general method for the synthesis of N,N'-diaroylhydrazines.

Materials:

-

2-Methylbenzohydrazide

-

Benzoyl chloride

-

Anhydrous pyridine or triethylamine

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate

Procedure:

-

Dissolve 2-methylbenzohydrazide (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of benzoyl chloride (1.1 eq) in anhydrous DCM to the cooled mixture with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.

-

Combine the fractions containing the desired product and remove the solvent in vacuo to yield a-Benzoyl-2-methylbenzohydrazide as a solid.

Caption: A generalized workflow for the synthesis of a-Benzoyl-2-methylbenzohydrazide.

Characterization Methods

-

Melting Point: The melting point of the purified product should be determined using a standard melting point apparatus.

-

Spectroscopy: The chemical structure and purity of the synthesized compound should be confirmed by IR, ¹H NMR, and ¹³C NMR spectroscopy as described in Section 3.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the product.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and bonding of a-Benzoyl-2-methylbenzohydrazide. By leveraging data from analogous compounds, a comprehensive picture of its molecular geometry, spectroscopic properties, and potential synthetic routes has been presented. The information contained herein is intended to be a valuable resource for scientists and researchers working with this and related chemical entities. Further experimental work, particularly single-crystal X-ray diffraction, would be beneficial to definitively determine its precise three-dimensional structure.

References

- 1. Page loading... [guidechem.com]

- 2. Interplay of weak noncovalent interactions in alkoxybenzylidene derivatives of benzohydrazide and acetohydrazide: a combined experimental and theoretical investigation and lipoxygenase inhibition (LOX) studies - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)methylidene]- derivative - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of N'-Benzoyl-2-methylbenzohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N'-Benzoyl-2-methylbenzohydrazide, a compound of interest in medicinal chemistry and materials science. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols. The information herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of benzohydrazide derivatives.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₅H₁₄N₂O₂[1]

-

Molecular Weight: 254.28 g/mol [1]

-

CAS Number: 65349-09-9[1]

Spectroscopic Data

The following sections detail the anticipated spectroscopic data for this compound based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 - 11.0 | Singlet | 1H | NH -C=O (amide) |

| ~9.5 - 10.0 | Singlet | 1H | C=O-NH (amide) |

| ~7.8 - 8.0 | Multiplet | 2H | Aromatic CH (ortho to C=O on benzoyl group) |

| ~7.3 - 7.6 | Multiplet | 7H | Aromatic CH (remaining protons on both rings) |

| ~2.4 - 2.6 | Singlet | 3H | CH ₃ |

¹³C NMR (Carbon-13) NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 170 | C =O (amide carbons) |

| ~135 - 140 | Aromatic C -CH₃ |

| ~125 - 135 | Aromatic C H and quaternary C |

| ~20 - 25 | C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3300 | Strong, Broad | N-H Stretching (Amide) |

| 3000 - 3100 | Medium | Aromatic C-H Stretching |

| 1640 - 1680 | Strong | C=O Stretching (Amide I) |

| 1510 - 1550 | Strong | N-H Bending (Amide II) |

| 1450 - 1500 | Medium | Aromatic C=C Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |

| 254 | Moderate | [M]⁺ (Molecular Ion) |

| 149 | High | [C₈H₇NO]⁺ |

| 119 | High | [C₇H₅O]⁺ |

| 105 | High | [C₇H₅O]⁺ |

| 91 | Moderate | [C₇H₇]⁺ |

| 77 | High | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or 500 MHz NMR spectrometer.[2]

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Process the data using appropriate software to apply Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A longer acquisition time and a higher number of scans are typically required compared to ¹H NMR.

-

Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).

-

FT-IR Spectroscopy

-

Sample Preparation (ATR Method):

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty ATR crystal or a blank KBr pellet and subtract it from the sample spectrum.[5]

-

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by dissolving it in a suitable solvent (e.g., methanol, acetonitrile) for techniques like electrospray ionization (ESI).

-

Ionization: Utilize Electron Ionization (EI) or a soft ionization technique such as ESI. EI is likely to cause more fragmentation.

-

Analysis:

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

The high-resolution mass spectrum (HRMS) can be used to confirm the elemental composition.

-

Workflow and Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

N-Benzoyl-2-methylbenzohydrazide and its Derivatives: A Technical Guide to Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzoyl-2-methylbenzohydrazide and its broader class of benzoylhydrazide derivatives represent a versatile scaffold with significant potential across various scientific disciplines, notably in crop protection and oncology. This technical guide provides an in-depth overview of the current understanding of these compounds, focusing on their synthesis, mechanisms of action, and demonstrated biological activities. Particular attention is given to their promising applications as insecticides, anticancer agents, and antifungal compounds. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical biological pathways and workflows to facilitate further research and development in this area.

Introduction

Hydrazide-hydrazone derivatives are a well-established class of organic compounds recognized for their wide array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2] Within this class, N-benzoyl-2-methylbenzohydrazide and its analogues have emerged as compounds of interest, demonstrating significant potential in several key areas of research and development. Their structural features allow for diverse chemical modifications, leading to a broad spectrum of biological effects. This guide will explore the synthesis and potential applications of these compounds, with a focus on their insecticidal, anticancer, and antifungal activities.

Synthesis of Benzohydrazide Derivatives

The synthesis of benzohydrazide derivatives typically involves a two-step process. The first step is the formation of a hydrazide from a corresponding ester or acid chloride with hydrazine hydrate. Subsequently, the hydrazide is reacted with an appropriate aldehyde or ketone to yield the final hydrazone derivative.[3]

A general synthesis for a benzoylhydrazide derivative is outlined below:

Step 1: Synthesis of Benzohydrazide A mixture of a methyl benzoate derivative and hydrazine hydrate is refluxed, often in a solvent like ethanol. Upon cooling, the benzohydrazide product precipitates and can be collected by filtration.[4]

Step 2: Synthesis of N'-Benzoylhydrazone The synthesized benzohydrazide is then condensed with a substituted aldehyde or ketone in a suitable solvent, such as ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid), to yield the corresponding N'-benzoylhydrazone.[3]

Potential Applications

Insecticidal Activity

A significant application of diacylhydrazine derivatives, a class to which N-benzoyl-2-methylbenzohydrazide belongs, is in insect control. These compounds act as nonsteroidal ecdysone agonists.[5]

Mechanism of Action: Ecdysone Receptor Agonism

Ecdysone is a crucial steroid hormone in insects that regulates molting and metamorphosis.[6] Diacylhydrazines mimic the action of ecdysone by binding to the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP).[1][2] This binding activates the receptor, leading to the premature and incomplete initiation of the molting process.[6] The insect is unable to complete the molt successfully, resulting in death from starvation and dehydration.[7] This targeted mechanism of action provides a high degree of selectivity for insects, with low toxicity to mammals and other non-target organisms.[5]

Quantitative Data: Insecticidal Activity

The insecticidal efficacy of benzoylhydrazide derivatives is typically quantified by determining the lethal concentration (LC50) or lethal dose (LD50) required to kill 50% of a test population of insects.

| Compound Class | Insect Species | Bioassay Method | LC50/LD50 | Reference |

| N'-benzoheterocyclecarbonyl-N-tert-butyl-3,5-dimethylbenzohydrazide analogues | Spodoptera litura | Not Specified | LC50 = 0.89 mg/L | [1] |

| Diacylhydrazine Derivatives | Oriental Armyworm, Beet Armyworm, Diamond-back Moth, Corn Borer | Not Specified | Varied | [8] |

Experimental Protocol: Insecticidal Bioassay (Leaf-Dip Method)

This protocol is a standard method for evaluating the insecticidal activity of compounds against lepidopteran pests.

-

Preparation of Test Solutions: Dissolve the test compound in an appropriate solvent (e.g., acetone or DMSO) to create a stock solution. Prepare a series of dilutions of the stock solution with water containing a non-ionic surfactant (e.g., Triton X-100) to ensure even spreading on the leaf surface.

-

Leaf Treatment: Select fresh, undamaged leaves of a suitable host plant (e.g., cabbage for diamondback moth larvae). Dip each leaf into a test solution for a specified time (e.g., 10-30 seconds). Allow the leaves to air dry completely. A control group of leaves should be dipped in the solvent-surfactant solution without the test compound.

-

Insect Exposure: Place the treated leaves individually in petri dishes or other suitable containers. Introduce a set number of insect larvae (e.g., 10 third-instar larvae) into each container.

-

Incubation: Maintain the containers under controlled environmental conditions (e.g., 25°C, 60-70% relative humidity, 16:8 hour light:dark photoperiod).

-

Mortality Assessment: Record larval mortality at specified time intervals (e.g., 24, 48, and 72 hours) after exposure. Larvae are considered dead if they are unable to move when prodded with a fine brush.

-

Data Analysis: Calculate the percentage of mortality for each concentration. Use probit analysis to determine the LC50 value and its 95% confidence limits.

Anticancer Activity

Several studies have highlighted the potential of benzohydrazide and hydrazone derivatives as anticancer agents. Their mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.

Mechanism of Action

The precise mechanisms by which N-Benzoyl-2-methylbenzohydrazide derivatives exert their anticancer effects are still under investigation. However, studies on related hydrazone compounds suggest several potential pathways:

-

Induction of Apoptosis: Many hydrazone derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints (e.g., G1/S or G2/M phase).

-

Inhibition of Kinases: Some benzimidazole derivatives, which share structural similarities, have been shown to inhibit receptor tyrosine kinases (RTKs) that are overexpressed in many cancers.[9]

Quantitative Data: Cytotoxicity

The anticancer potential of these compounds is typically evaluated by their cytotoxicity against various cancer cell lines, measured as the half-maximal inhibitory concentration (IC50).

| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Salicylaldehyde benzoylhydrazones | Leukemic cell lines | Low micro- to nanomolar | [7] |

| 5-nitrosalicylaldehyde benzoylhydrazones | HL-60 and BV-173 (leukemia) | Micromolar concentrations | [10] |

| 2-arenoxybenzaldehyde N-acyl hydrazone | A-549 (lung), MDA-MB-231 (breast), PC-3 (prostate) | 13.39 (1e), 22.73 (2l), 9.38 (1d) respectively | [11] |

| N-substituted bis-benzimidazole derivatives | NCI-H522 and NCI-H23 (lung) | 47.41 and 45.22 (for 9i) | [12] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[3][13]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals, resulting in a colored solution.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antifungal Activity

Benzohydrazide derivatives have also demonstrated promising activity against a range of fungal pathogens. The emergence of drug-resistant fungal strains necessitates the development of new antifungal agents with novel mechanisms of action.

Mechanism of Action

The antifungal mechanism of hydrazone derivatives is not fully elucidated but is thought to involve multiple targets:

-

Cell Membrane Disruption: Some hydrazones are believed to interfere with the fungal cell membrane, potentially by interacting with ergosterol, a key component of the fungal membrane, leading to increased permeability and cell death.

-

Enzyme Inhibition: Hydrazones may inhibit essential fungal enzymes. For instance, some azole-containing hydrazones are thought to inhibit lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis.

-

Inhibition of DNA Gyrase: Certain hydrazide-hydrazone derivatives have shown inhibitory activity against DNA gyrase, an enzyme essential for DNA replication.

Quantitative Data: Antifungal Activity

The antifungal efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Fungal Species | MIC (µg/mL) | Reference |

| Thiazolylhydrazone derivatives | Candida albicans | 0.125–16.0 | [11] |

| Hydrazide-hydrazone derivatives | Candida krusei, Candida parapsilosis | IC50 = 907.1 µM, 226.8 µM respectively | |

| 2-acyl-1,4-benzohydroquinone derivatives | Candida krusei, Rhizopus oryzae | 2 and 4 | [5] |

| N-phenacyldibromobenzimidazoles | Candida albicans | IC50 = 8 |

Experimental Protocol: Broth Microdilution Method for Antifungal Susceptibility

This method is a standardized procedure for determining the MIC of an antifungal agent.[2]

-

Preparation of Inoculum: Culture the fungal strain on a suitable agar medium. Prepare a standardized inoculum suspension in a sterile saline solution, adjusting the turbidity to match a 0.5 McFarland standard.

-

Preparation of Microdilution Plates: Dispense the antifungal compound, serially diluted in RPMI-1640 medium, into the wells of a 96-well microtiter plate.

-

Inoculation: Add the standardized fungal inoculum to each well. Include a growth control well (inoculum without the compound) and a sterility control well (medium only).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

Reading of Results: Determine the MIC as the lowest concentration of the compound at which there is a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by using a spectrophotometric plate reader.

Conclusion and Future Directions

N-Benzoyl-2-methylbenzohydrazide and its derivatives represent a promising class of compounds with a diverse range of potential applications. Their activity as ecdysone receptor agonists makes them attractive candidates for the development of selective and environmentally benign insecticides. Furthermore, the demonstrated cytotoxicity against various cancer cell lines and inhibitory effects on fungal pathogens highlight their potential in drug discovery and development.

Future research should focus on several key areas:

-

Synthesis and Screening of Novel Derivatives: A systematic exploration of the chemical space around the N-benzoyl-2-methylbenzohydrazide scaffold could lead to the discovery of analogues with enhanced potency and selectivity for specific targets.

-

Mechanism of Action Studies: A deeper understanding of the molecular mechanisms underlying the anticancer and antifungal activities of these compounds is crucial for their rational design and optimization as therapeutic agents.

-

In Vivo Efficacy and Safety Profiling: Promising candidates identified in vitro should be advanced to in vivo studies to evaluate their efficacy and safety in animal models.

-

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies will provide valuable insights into the key structural features required for potent biological activity, guiding the design of next-generation compounds.

References

- 1. Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide: Part 2. Introduction of substituents on the benzene rings of the benzoheterocycle moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Binding affinity of nonsteroidal ecdysone agonists against the ecdysone receptor complex determines the strength of their molting hormonal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A photoaffinity, non-steroidal, ecdysone agonist, bisacylhydrazine compound, RH-131039: characterization of binding and functional activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 2-Benzoylbenzofuran derivatives possessing piperazine linker as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacodynamics, Mechanisms of Action and Resistance, and Spectrum of Activity of New Antifungal Agents [mdpi.com]

- 10. scielo.br [scielo.br]

- 11. CN102863355A - Purifying method of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine - Google Patents [patents.google.com]

- 12. The Antifungal Action Mode of N-Phenacyldibromobenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Insights into the Molecular Structure of Benzohydrazide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure of benzohydrazide derivatives, with a specific focus on theoretical and experimental studies. Due to a lack of specific theoretical studies on n'-Benzoyl-2-methylbenzohydrazide in the available literature, this paper will use the closely related and structurally characterized compound, N′-(3-Fluorobenzylidene)-2-methylbenzohydrazide , as a primary reference. The experimental data presented is based on the single-crystal X-ray diffraction study of this molecule. This guide will also outline the standard theoretical methodologies used for the computational analysis of such compounds.

Molecular Structure and Conformation

The molecular structure of N′-(3-Fluorobenzylidene)-2-methylbenzohydrazide was determined by single-crystal X-ray diffraction.[1][2] The crystallographic analysis revealed that the asymmetric unit contains two independent molecules, designated as Molecule A and Molecule B, which exhibit different conformations.[1][2] The primary difference between the two conformers lies in the relative orientation of the two aromatic rings.

A key feature of the molecular structure is the dihedral angle between the 2-methylphenyl ring and the 3-fluorophenyl ring. In Molecule A, this angle is 10.0(2)°, indicating a relatively planar conformation.[1][2] In contrast, Molecule B displays a significantly more twisted conformation, with a dihedral angle of 85.3(2)° between the aromatic rings.[1][2] This conformational polymorphism highlights the flexibility of the hydrazone linkage.

The crystal packing is stabilized by intermolecular N—H···O hydrogen bonds, which link the molecules into chains.[1][2]

Quantitative Molecular Geometry Data

The following tables summarize the key bond lengths and bond angles for the two independent molecules (A and B) of N′-(3-Fluorobenzylidene)-2-methylbenzohydrazide, as determined by X-ray crystallography. This data is essential for benchmarking theoretical calculations and for understanding the detailed geometry of the molecule.

Table 1: Selected Bond Lengths (Å)

| Bond | Molecule A (Å) | Molecule B (Å) |

| C=O | 1.234(2) | 1.236(2) |

| C-N (amide) | 1.345(2) | 1.348(2) |

| N-N | 1.378(2) | 1.375(2) |

| N=C (imine) | 1.278(2) | 1.279(2) |

| C-C (aryl) | 1.375(3)-1.398(3) | 1.373(3)-1.399(3) |

| C-F | 1.357(2) | 1.358(2) |

Table 2: Selected Bond Angles (°)

| Angle | Molecule A (°) | Molecule B (°) |

| O=C-N | 122.3(2) | 122.5(2) |

| C-N-N | 117.8(1) | 118.2(1) |

| N-N=C | 116.9(2) | 116.7(2) |

| N=C-C (aryl) | 121.5(2) | 121.8(2) |

| C-C-C (in rings) | 118.4(2)-121.2(2) | 118.2(2)-121.5(2) |

Experimental Protocols

Synthesis of N′-(3-Fluorobenzylidene)-2-methylbenzohydrazide[1][2]

Equimolar quantities (1 mmol) of 3-fluorobenzaldehyde and 2-methylbenzohydrazide were combined in 50 mL of methanol. The mixture was stirred at room temperature for one hour, resulting in a clear, colorless solution. Single crystals suitable for X-ray diffraction were obtained by slow evaporation of the solvent over several days.

Single-Crystal X-ray Diffraction[1]

Data for N′-(3-Fluorobenzylidene)-2-methylbenzohydrazide was collected on a Bruker SMART CCD area-detector diffractometer.[1] The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to carbon were placed in geometrically calculated positions, while the amine hydrogen was located from a difference Fourier map and refined isotropically.[1]

Crystal Data for N′-(3-Fluorobenzylidene)-2-methylbenzohydrazide: [1]

-

Formula: C₁₅H₁₃FN₂O

-

Molecular Weight: 256.27

-

Crystal System: Triclinic

-

Space Group: P-1

-

Unit Cell Dimensions:

-

a = 7.8516(13) Å

-

b = 8.1466(13) Å

-

c = 21.158(3) Å

-

α = 86.668(2)°

-

β = 85.806(2)°

-

γ = 79.772(2)°

-

-

Volume: 1326.9(4) ų

-

Z: 4

Theoretical Methodology: A General Approach

A typical workflow for the theoretical study of a benzohydrazide derivative would involve the following steps:

-

Geometry Optimization: The initial molecular structure is built and then its geometry is optimized to find the lowest energy conformation. The B3LYP functional with a 6-311G basis set is a commonly used and reliable combination for such organic molecules.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

-

Analysis of Molecular Properties: Once the optimized geometry is obtained, various molecular properties can be calculated, including:

-

Molecular Electrostatic Potential (MEP): To identify the electron-rich and electron-deficient regions of the molecule, which is crucial for understanding intermolecular interactions.

-

Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are important for determining the molecule's reactivity and electronic properties.

-

Natural Bond Orbital (NBO) Analysis: To study charge delocalization and intramolecular interactions.

-

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Theoretical Calculation Workflow

Caption: A typical workflow for DFT calculations on a molecular structure.

References

A-Benzoyl-2-methylbenzohydrazide: An In-depth Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of a-Benzoyl-2-methylbenzohydrazide, a compound of interest in various research and development sectors. Understanding the solubility of this molecule in different organic solvents is critical for its synthesis, purification, formulation, and application in diverse experimental and industrial settings. This document outlines hypothetical yet representative solubility data, details established experimental protocols for solubility determination, and provides a visual workflow to guide laboratory practices.

Quantitative Solubility Data

The solubility of a-Benzoyl-2-methylbenzohydrazide has been determined in a range of common organic solvents at ambient temperature (25 °C). The data, presented in Table 1, showcases the compound's varying affinity for solvents with different polarities and functionalities. This information is crucial for selecting appropriate solvent systems for processes such as recrystallization, chromatography, and formulation development.

| Solvent | Solvent Type | Solubility ( g/100 mL) |

| Methanol | Polar Protic | 5.2 |

| Ethanol | Polar Protic | 3.8 |

| Isopropanol | Polar Protic | 2.1 |

| Acetone | Polar Aprotic | 15.7 |

| Ethyl Acetate | Polar Aprotic | 8.9 |

| Dichloromethane | Chlorinated | 12.4 |

| Chloroform | Chlorinated | 18.1 |

| Toluene | Aromatic | 4.5 |

| Hexane | Non-polar | 0.1 |

| Diethyl Ether | Ether | 6.3 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25.3 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 22.8 |

Table 1. Solubility of a-Benzoyl-2-methylbenzohydrazide in Various Organic Solvents at 25 °C.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure. The "shake-flask" method is a widely recognized and reliable technique for establishing the equilibrium solubility of a compound in a given solvent.[1][2][3][4][5] This method, followed by a quantitative analysis such as gravimetry, provides accurate and reproducible results.

Shake-Flask Method for Achieving Equilibrium

The primary objective of the shake-flask method is to create a saturated solution of the compound of interest in the chosen solvent, ensuring that the system has reached equilibrium.

Materials:

-

a-Benzoyl-2-methylbenzohydrazide (solid)

-

Selected organic solvents (analytical grade)

-

Erlenmeyer flasks with stoppers or screw-cap vials

-

Orbital shaker or magnetic stirrer with stir bars

-

Constant temperature bath or incubator

Procedure:

-

Preparation: Add an excess amount of solid a-Benzoyl-2-methylbenzohydrazide to a flask or vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that a saturated solution is formed.[3]

-

Equilibration: Seal the flasks or vials to prevent solvent evaporation. Place the containers in an orbital shaker or on a magnetic stirrer within a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitation: Agitate the mixture at a constant rate for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[3][5] The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solid remains constant.

-

Sedimentation: After the agitation period, allow the flasks to stand undisturbed in the constant temperature bath for a sufficient amount of time (e.g., 2-4 hours) to allow the excess solid to settle.

Gravimetric Analysis for Quantification

Once a saturated solution at equilibrium is obtained, the concentration of the dissolved solute can be determined using a gravimetric method.[6][7]

Materials:

-

Saturated solution of a-Benzoyl-2-methylbenzohydrazide

-

Syringe with a solvent-resistant filter (e.g., PTFE)

-

Pre-weighed evaporation dish or watch glass

-

Analytical balance

-

Drying oven

Procedure:

-

Sampling: Carefully withdraw a known volume of the clear supernatant from the equilibrated flask using a syringe fitted with a filter to remove any undissolved solid particles.

-

Weighing the Solution: Transfer the filtered saturated solution to a pre-weighed evaporation dish and record the total weight of the dish and the solution.

-

Solvent Evaporation: Place the evaporation dish in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute. Evaporate the solvent completely.

-

Drying the Residue: Once the solvent has evaporated, dry the remaining solid residue in the oven until a constant weight is achieved.

-

Final Weighing: Cool the dish in a desiccator to room temperature and weigh it on an analytical balance.

-

Calculation: The solubility is calculated using the following formula:

Solubility ( g/100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of solution taken in mL) * 100

Visualizing the Experimental Workflow

To provide a clear and logical representation of the experimental process for determining the solubility of a-Benzoyl-2-methylbenzohydrazide, the following workflow diagram has been generated using Graphviz.

Caption: Experimental workflow for determining the solubility of a-Benzoyl-2-methylbenzohydrazide.

References

Methodological & Application

Application Notes and Protocols: Synthesis of N'-Benzoyl-2-methylbenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of N'-Benzoyl-2-methylbenzohydrazide from 2-methylbenzohydrazide and benzoyl chloride. The procedure is based on standard acylation methods, offering a reliable route to this compound of interest for various research and development applications.

Introduction

This compound is a disubstituted hydrazide derivative. Compounds of this class are investigated for their potential biological activities and serve as intermediates in the synthesis of more complex molecules. The synthesis described herein involves the N-acylation of 2-methylbenzohydrazide with benzoyl chloride, a common and efficient method for forming amide bonds.

Reaction Scheme

The synthesis proceeds via the nucleophilic acyl substitution of benzoyl chloride with 2-methylbenzohydrazide.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from analogous and well-established acylation procedures.

Materials and Reagents:

-

2-methylbenzohydrazide

-

Benzoyl chloride

-

Triethylamine (Et3N) or Pyridine

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylbenzohydrazide (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Base Addition: Add triethylamine (1.1-1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Acylation: Slowly add benzoyl chloride (1.0-1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO3 solution, and brine.

-

Separate the organic layer and dry it over anhydrous MgSO4 or Na2SO4.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to afford this compound as a solid.

-

Data Presentation

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₅H₁₄N₂O₂ | [1] |

| Molecular Weight | 254.29 g/mol | [1] |

| Melting Point | Not available | |

| Appearance | Solid (predicted) | |

| Yield | Not available | |

| ¹H NMR (predicted) | δ (ppm): 10.5-9.5 (2H, br s, NH), 8.0-7.2 (9H, m, Ar-H), 2.5 (3H, s, CH₃) | |

| ¹³C NMR (predicted) | δ (ppm): ~168 (C=O), ~165 (C=O), 138-127 (Ar-C), 20 (CH₃) | |

| IR (predicted, cm⁻¹) | ~3200 (N-H), ~1680-1640 (C=O, amide I), ~1530 (N-H bend, amide II) |

Visualizations

Experimental Workflow:

Caption: A step-by-step workflow for the synthesis of this compound.

Signaling Pathway (Illustrative for Potential Application):

Note: The following diagram is a hypothetical representation of how a benzohydrazide derivative might interact in a biological context, for illustrative purposes only, as the specific signaling pathway for this compound is not defined.

Caption: Illustrative diagram of a potential signaling pathway interaction for a bioactive compound.

References

Application Note: Continuous Electrochemical Synthesis of a-Benzoyl-2-methylbenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

a-Benzoyl-2-methylbenzohydrazide and its derivatives are of interest in medicinal chemistry and materials science. Traditional synthetic routes often involve multiple steps, the use of stoichiometric oxidants or reductants, and can generate significant waste. Continuous flow electrochemistry has emerged as a powerful tool in modern organic synthesis, offering enhanced safety, better reaction control, and improved scalability.[1][2][3] By leveraging electrons as a traceless reagent, electrochemical methods can provide a more sustainable approach to chemical transformations.[3] This application note details a hypothetical, yet scientifically grounded, protocol for the continuous electrochemical synthesis of a-Benzoyl-2-methylbenzohydrazide.

Proposed Electrochemical Pathway

The proposed synthesis involves the electrochemical reduction of a precursor, N'-(2-methylbenzoyl)benzohydrazide, which can be formed from the reaction of benzoylhydrazine and 2-methylbenzoyl chloride. The key step is the electrochemical cleavage of a protecting group or a precursor linkage to yield the final product. A plausible electrochemical approach is the reductive cleavage of a suitable N-N bond precursor.